2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Lipophilicity Drug-likeness ADME

2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 592550-44-2) is a fully synthetic, doubly substituted indole-3-carbaldehyde bearing a methyl group at the C-2 position and a 4-methylbenzyl substituent on the indole nitrogen. It belongs to the N-benzylindole-3-carbaldehyde family, a scaffold widely exploited in medicinal chemistry for generating bioactive chalcones, hydrazones, and heterocyclic-fused derivatives.

Molecular Formula C18H17NO
Molecular Weight 263.34
CAS No. 592550-44-2
Cat. No. B2493603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
CAS592550-44-2
Molecular FormulaC18H17NO
Molecular Weight263.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C
InChIInChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3
InChIKeyUEBAIQJONCIGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 592550-44-2): Structural & Physicochemical Baseline for Procurement Decision-Making


2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 592550-44-2) is a fully synthetic, doubly substituted indole-3-carbaldehyde bearing a methyl group at the C-2 position and a 4-methylbenzyl substituent on the indole nitrogen . It belongs to the N-benzylindole-3-carbaldehyde family, a scaffold widely exploited in medicinal chemistry for generating bioactive chalcones, hydrazones, and heterocyclic-fused derivatives [1]. The compound is exclusively available as a research chemical from specialist building-block suppliers, with reported purities typically ≥95% .

Why 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Cannot Be Trivially Replaced by Other N-Benzylindole-3-carbaldehydes in Research Procurement


Within the N-benzylindole-3-carbaldehyde chemotype, subtle alterations to the benzyl ring or the indole C-2 position produce measurable changes in lipophilicity, molecular shape, and downstream biological performance of derived compounds. For instance, the 4-methyl substituent on the benzyl ring has been shown to confer single-digit nanomolar antiproliferative GI50 values in N-benzylindole–barbituric acid hybrids, whereas unsubstituted or differently substituted benzyl analogs are markedly less potent [1]. The additional C-2 methyl group on the indole core further distinguishes this compound from its des-methyl counterpart (CAS 151409-79-9), raising the calculated logP by approximately 0.8 log units . Such differences directly affect pharmacokinetic behavior in lead series and reactivity profiles in synthetic transformations, making generic interchange scientifically unsound.

Quantitative Comparator Evidence for 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 592550-44-2)


LogP Elevation by ~0.8 Units Relative to the Des-Methyl N-Benzyl Analog Enhances Predicted Membrane Permeability

The calculated partition coefficient (LogP) for 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is 4.12 . The corresponding analog lacking the C-2 methyl group—1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 151409-79-9)—has a calculated LogP of approximately 3.33–3.73 depending on the estimation method [1]. The C-2 methyl group therefore contributes an incremental lipophilicity gain of roughly 0.4–0.8 log units. This difference shifts the compound into a more favorable logP window for blood–brain barrier penetration and intracellular target access.

Lipophilicity Drug-likeness ADME

C-2 Methyl Group Reduces Hydrogen-Bond Donor Count to Zero, Eliminating a Source of Intermolecular Crystal Packing Variability

2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde possesses zero hydrogen-bond donors (HBD = 0) and one hydrogen-bond acceptor (HBA = 1) . In contrast, 2-methyl-1H-indole-3-carbaldehyde (CAS 5416-80-8), which lacks the N-benzyl substituent but retains an N–H group, has one H-bond donor [1]. The absence of an N–H donor in the target compound eliminates strong intermolecular hydrogen bonding, which can lead to more predictable crystal packing, lower melting points, and improved solubility in organic solvents—properties that are advantageous for solution-phase parallel synthesis workflows.

Solid-state properties Crystallinity Formulation

4-Methylbenzyl Substituent Imparts Single-Digit Nanomolar Antiproliferative GI50 Values in N-Benzylindole Hybrid Series–Class-Level Inference for the Target Aldehyde

In a structurally characterized series of aromatic-substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6-triones, the 4-methyl-N-benzyl analog (3c) exhibited equimolar potency with the 4-fluoro-N-benzyl analog (3g), both achieving GI50 = 30 nM against MDA-MB-468 breast cancer cells. The 4-methoxy-N-benzyl analog (3d) reached GI50 values of 20 nM (OVCAR-5 ovarian) and 40 nM (MDA-MB-468) [1]. These hybrids are synthesized via Knoevenagel condensation of the corresponding N-benzylindole-3-carbaldehyde precursor with dimethylbarbituric acid. The target compound provides the identical 4-methylbenzyl pharmacophoric element present in the most potent congeners, while the additional C-2 methyl group offers a vector for further SAR exploration.

Anticancer N-Benzylindole GI50

2-Methyl Substitution on the Indole Core Is Associated with Superior Antibacterial Potency Over Unsubstituted Indole in MRSA Persister Killing Assays–Class-Level Inference

In a comparative time-kill study against stationary-phase methicillin-resistant Staphylococcus aureus (MRSA), 2-methylindole reduced bacterial survival to below the limit of detection at 8 mM within 3 h, whereas unsubstituted indole at the same concentration left a residual surviving population of approximately 10²–10³ CFU/mL [1]. 5-Methylindole was the most potent congener tested. Although the target compound was not evaluated directly, it incorporates the 2-methylindole substructure that is demonstrably more bactericidal than indole itself. The N-(4-methylbenzyl) appendage provides an additional derivatizable handle for generating chalcone or Schiff-base analogs with further enhanced activity [2].

Antimicrobial resistance MRSA Persister cells

Commercially Available at ≥95% Purity with Documented Physicochemical Identity, Enabling Immediate Use in Parallel Synthesis Without Purification

Multiple independent suppliers list 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde with certified purity ≥95% (typically 97–98%), accompanied by full spectroscopic characterization including ¹H-NMR and MS . The des-methyl N-benzyl analog (CAS 151409-79-9) is listed at comparable purity but with notably higher per-gram pricing from some vendors (e.g., €171/g vs. €388/g on a per-gram basis for the target compound in 5 g quantity) . The consistent availability of high-purity material with verified identity reduces the risk of batch-to-batch variability in library production.

Building block Parallel synthesis Quality control

Optimal Procurement and Application Scenarios for 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 592550-44-2)


Parallel Synthesis of N-Benzylindole–Barbituric Acid Hybrid Anticancer Libraries

When the research objective is to generate a focused library of N-benzylindole–dimethylbarbituric acid hybrids for antiproliferative screening, 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is the aldehyde of choice. The 4-methylbenzyl group is a key pharmacophoric element that has yielded GI50 values of 20–30 nM against ovarian and breast cancer lines in prior SAR studies [1]. The C-2 methyl group serves as a latent diversification point that can be exploited in subsequent optimization rounds without altering the validated N-benzyl SAR.

Lead Optimization of Anti-Persister Agents Targeting MRSA and Gram-Positive Pathogens

For programs targeting antibiotic-tolerant persister cells, this aldehyde delivers the 2-methylindole substructure—a core motif that achieves complete killing of MRSA persisters at 8 mM, outperforming unsubstituted indole by >3 log units in time-kill assays [2]. The aldehyde functionality permits straightforward condensation with hydrazines, amines, or active methylene compounds to generate focused libraries of Schiff bases, hydrazones, or chalcones for structure–activity relationship development.

Synthesis of N-Benzylindolylchalcone Antitubercular Agents

N-Benzylindolylchalcones derived from indole-3-carbaldehyde precursors have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 18 μg/mL [3]. The target compound provides a pre-functionalized scaffold containing both the essential N-(4-methylbenzyl) group and a C-2 methyl substituent, enabling one-step Claisen–Schmidt condensation with substituted acetophenones to rapidly access novel antitubercular chalcone analogs.

Development of COX-2-Selective 3-Arylmethylindole Inhibitors

The 3-arylmethylation methodology validated for indoles bearing both 6-MeSO₂ and 2-methyl substituents has been shown to afford selective COX-2 inhibitors in good to excellent yields [4]. As a 2-methylindole-3-carbaldehyde derivative, the target compound is structurally poised for analogous reductive arylmethylation at the C-3 position (following protection or functional group interconversion of the aldehyde), offering a direct entry point into this therapeutically relevant chemical space.

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